rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine
Overview
Description
rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine: is a synthetic organic compound belonging to the class of piperidines. This compound is characterized by the presence of a benzylamino group, a tert-butoxycarbonyl (Boc) protecting group, and a fluorine atom on the piperidine ring. It is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and utility as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine typically involves multiple steps:
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Formation of the Piperidine Ring: : The piperidine ring can be constructed through a cyclization reaction involving appropriate precursors. For instance, starting from a suitable amino alcohol, cyclization can be achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Introduction of the Fluorine Atom: : The fluorine atom can be introduced via nucleophilic substitution reactions. A common method involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
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Protection of the Amino Group: : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA) to prevent unwanted side reactions during subsequent steps.
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Benzylation: : The benzylamino group is introduced through a nucleophilic substitution reaction using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions for yield and purity, as well as ensuring the scalability of each step. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylamino group, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
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Reduction: : Reduction reactions can target the piperidine ring or the benzylamino group. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
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Substitution: : The fluorine atom on the piperidine ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (S_NAr) reactions can be performed using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, chromium trioxide (CrO₃)
Reduction: LiAlH₄, NaBH₄, catalytic hydrogenation
Substitution: NaOMe, potassium tert-butoxide (KOtBu), sodium hydride (NaH)
Major Products
Oxidation: Formation of N-oxides or carbonyl compounds
Reduction: Formation of secondary amines or alcohols
Substitution: Formation of substituted piperidines with various functional groups
Scientific Research Applications
Chemistry
In chemistry, rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine is used as an intermediate in the synthesis of complex organic molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes. Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its synthesis and functionalization provide valuable insights into large-scale production processes and the development of efficient manufacturing techniques.
Mechanism of Action
The mechanism of action of rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The Boc protecting group ensures stability during synthesis and can be removed under acidic conditions to reveal the active amine.
Comparison with Similar Compounds
Similar Compounds
- rel-(3R,4R)-4-Amino-1-[tert-butoxycarbonyl]-3-fluoropiperidine
- rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-chloropiperidine
- rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-methylpiperidine
Uniqueness
Compared to similar compounds, rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable scaffold in drug discovery and development.
Biological Activity
rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine (CAS Number: 211108-52-0) is a chemical compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
The compound is a piperidine derivative that exhibits biological activity through various mechanisms. Its structure allows it to interact with specific receptors and enzymes in biological systems. Notably, the benzylamino group and the fluorine atom are critical for its pharmacological properties.
1. Receptor Interaction
Research indicates that rel-(3R,4R)-4-benzylamino derivatives can act as inhibitors or agonists for several receptors, including:
- Sphingosine-1-phosphate (S1P) Receptors : These compounds have shown selectivity for the S1P1 receptor, which is involved in immune responses and cardiovascular functions .
2. Inhibition of Enzymatic Activity
Studies have demonstrated that this compound can inhibit enzymes such as:
- Phosphoglycerate Dehydrogenase : Involved in L-serine biosynthesis, its inhibition could lead to therapeutic effects in metabolic disorders .
Table 1: Summary of Biological Activities and Effects
Case Study Example
A study conducted on the pharmacological profile of this compound highlighted its role in modulating immune responses by acting on S1P receptors. The results indicated that the compound could reduce inflammation markers in vitro, suggesting its potential for treating autoimmune conditions.
Safety and Toxicology
The safety profile of this compound has not been extensively documented in public databases. However, general safety considerations for piperidine derivatives suggest monitoring for potential side effects related to receptor modulation.
Properties
IUPAC Name |
tert-butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBLMDWEOQDVAC-HUUCEWRRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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